1-bromo-4-iodo(2H)benzene
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Overview
Description
1-Bromo-4-iodo(2H)benzene is a mixed aryl halide, specifically an aryl bromide and aryl iodide, with the chemical formula C₆H₄BrI. This compound is known for its unique reactivity due to the presence of both bromine and iodine atoms on the benzene ring. It is a colorless solid with a melting point of 91°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-iodo(2H)benzene can be synthesized through a multi-step process. One common laboratory method involves the treatment of 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar diazotization and halogenation reactions, optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-iodo(2H)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be selectively coupled to a terminal acetylene in the Sonogashira coupling reaction, leaving the bromine atom unreacted.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of halogens suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Sonogashira Coupling: This reaction typically involves palladium catalysts and copper co-catalysts in the presence of a base, such as triethylamine, under mild conditions.
Major Products Formed
Bis(4-bromophenyl)acetylene: Formed through symmetrical Sonogashira coupling with trimethylsilylacetylene.
Scientific Research Applications
1-Bromo-4-iodo(2H)benzene has several applications in scientific research:
Organic Synthesis: Used as a reagent for in situ desilylation and coupling of silylated alkynes.
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action for 1-bromo-4-iodo(2H)benzene primarily involves its reactivity in substitution reactions. The iodine atom, being more reactive, participates in coupling reactions, while the bromine atom remains intact under mild conditions . This selective reactivity is crucial for synthesizing complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromobenzene
- 1,4-Diiodobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
1-Bromo-4-iodo(2H)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, allowing for selective reactivity in synthetic applications. This dual functionality makes it a valuable compound in organic synthesis and material science .
Properties
Molecular Formula |
C6H6BrI |
---|---|
Molecular Weight |
284.92 g/mol |
IUPAC Name |
5-bromo-2-iodocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H6BrI/c7-5-1-3-6(8)4-2-5/h1,3-5H,2H2 |
InChI Key |
NFOYUVKIRJRIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1Br)I |
Origin of Product |
United States |
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